N5,N7-Dimethyl vs. Unsubstituted Parent: Molecular Weight Gain of 28.05 Da Improves Drug-Likeness Window
The target compound (C₈H₉N₃O₂) carries a molecular weight of 179.18 g/mol, compared with 151.12 g/mol for the unsubstituted parent 1,7-dihydroimidazo[4,5-c]pyridine-4,6-dione (CAS 73771-32-1) . This +28.05 Da difference places the dimethylated scaffold above the commonly cited lower boundary for fragment-based drug discovery (MW < 150 Da exclusion) while remaining within the favourable range for lead-like properties (MW ≤ 350 Da), thereby expanding its utility as a non-fragment starting point for library synthesis [1].
| Evidence Dimension | Molecular weight (g/mol) and drug-likeness positioning |
|---|---|
| Target Compound Data | 179.18 g/mol (C₈H₉N₃O₂) |
| Comparator Or Baseline | 1,7-dihydroimidazo[4,5-c]pyridine-4,6-dione: 151.12 g/mol (C₆H₅N₃O₂) |
| Quantified Difference | ΔMW = +28.05 g/mol (+18.6%); exceeds typical fragment lower bound (MW ~150 Da) |
| Conditions | Calculated from molecular formula; fragment-lead drug-likeness thresholds per standard medicinal chemistry conventions. |
Why This Matters
Procurement of the dimethylated scaffold avoids the sub-150 Da fragment space where physicochemical property optimisation becomes disproportionately challenging during hit-to-lead progression.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 2001, 46 (1–3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
